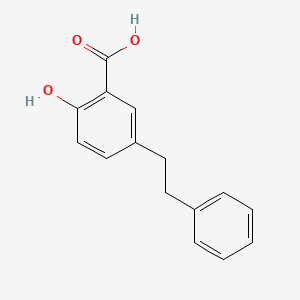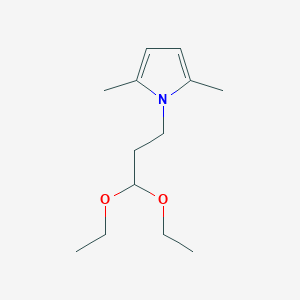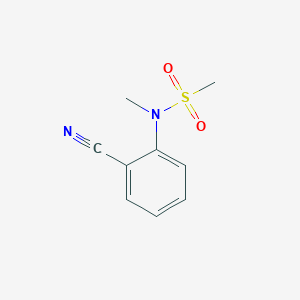
N-(2-cyanophenyl)-N-methylmethanesulfonamide
Descripción general
Descripción
N-(2-cyanophenyl)-N-methylmethanesulfonamide (NCMMS) is a type of sulfonamide compound that has been studied for its potential applications in scientific research. It is a promising compound due to its unique structure, which makes it ideal for a variety of laboratory experiments. NCMMS has been shown to have a wide range of biochemical and physiological effects, and its potential applications are still being explored.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- N-(2-cyanophenyl)-N-methylmethanesulfonamide and related compounds have been studied for their role in various synthetic organic chemistry applications. They are known for their biological activities, particularly as enzyme inhibitors, and are useful in reactions like 1,4-addition and electrocyclization. A study outlines efficient synthesis protocols for related low molecular weight compounds like 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide (Kharkov University Bulletin Chemical Series, 2020).
Catalysis and Organic Transformations
- Research on asymmetric cyclopropanations using Rhodium(II) N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes revealed the synthesis of functionalized cyclopropanes. These processes are noted for their high diastereoselectivity and enantioselectivity, demonstrating the application of sulfonamide compounds in organic transformations (Journal of the American Chemical Society, 1996).
Structural and Computational Analysis
- A combined experimental and computational structural study of N-(2-cyanophenyl)disulfonamides derived from 5-bromo- and 5-iodoanthranilamide was conducted. This study used methods like NMR, IR, mass spectrometry, and single-crystal X-ray diffraction to characterize these compounds, demonstrating the importance of structural analysis in understanding these substances (Journal of Molecular Structure, 2021).
Potential Applications in Drug Metabolism Studies
- An interesting application in drug metabolism was demonstrated where a biaryl-bis-sulfonamide compound was metabolized using Actinoplanes missouriensis, showcasing the use of microbial-based systems for producing mammalian metabolites. This is significant for understanding drug metabolism and developing analytical standards for clinical investigations (Drug Metabolism and Disposition, 2006).
Applications in Antimicrobial Research
- A study on the synthesis and antimicrobial evaluation of new heterocyclic compounds incorporating sulfamoyl moiety, including derivatives bearing a biologically active sulfonamide moiety, highlighted the potential of these compounds in developing antimicrobial agents. This research demonstrates the significance of sulfonamides in creating new classes of antimicrobial drugs (International Journal of Molecular Sciences, 2014).
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-11(14(2,12)13)9-6-4-3-5-8(9)7-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLLSQHKTQOHIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C#N)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670231 | |
| Record name | N-(2-Cyanophenyl)-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1073159-70-2 | |
| Record name | N-(2-Cyanophenyl)-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

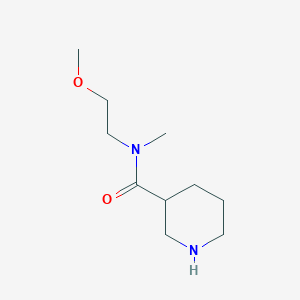

![Tert-butyl 4-[amino(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B1440056.png)

![[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1440058.png)
![tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B1440060.png)
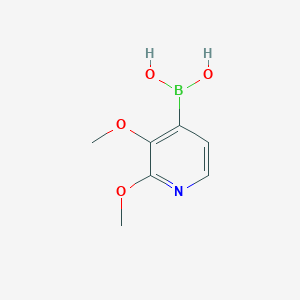
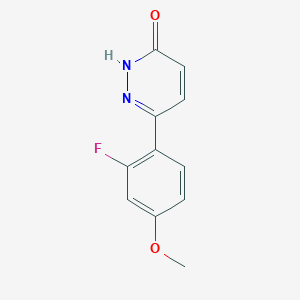
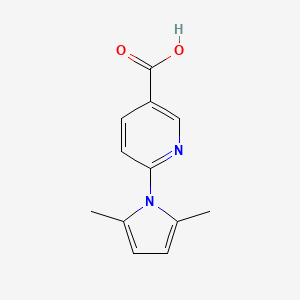
![3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1440067.png)
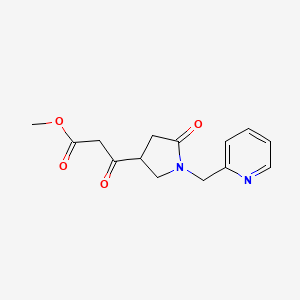
![4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1440072.png)
